molecular formula C26H22O B1667437 Bis(diphenylmethyl) ether CAS No. 574-42-5

Bis(diphenylmethyl) ether

Cat. No. B1667437
CAS RN: 574-42-5
M. Wt: 350.5 g/mol
InChI Key: PVQATPQSBYNMGE-UHFFFAOYSA-N
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Description

Bis(diphenylmethyl) ether is a biochemical compound . It is used as a high-quality reference standard for reliable pharmaceutical testing .


Synthesis Analysis

Bis(diphenylmethyl) ether can be synthesized from the corresponding benzhydrols using a catalytic amount of p-toluenesulfonyl chloride (5 mol%) at an oil bath temperature of 110°C under solvent-free conditions . Another method involves the use of PdCl2 as the transition metal catalyst for the alcoholic protection and deprotection of nucleosides with the diphenylmethyl group .


Molecular Structure Analysis

Bis(diphenylmethyl) ether crystallizes in the monoclinic system with the following parameters: a = 9.823(2), b = 22.638(5), c = 9.275(2) Å, β = 104.89(1)°, Z = 4, P21/n . The structure has been determined by direct methods, using Cu Kα photographic data, and refined by full-matrix least squares .


Chemical Reactions Analysis

The molecules of Bis(diphenylmethyl) ether are held together entirely by van der Waals’ forces . The compound has been used in the protection and deprotection of nucleosides .


Physical And Chemical Properties Analysis

The chemical formula of Bis(diphenylmethyl) ether is C26H22O . Unfortunately, the specific physical and chemical properties such as density, melting point, and boiling point are not available in the retrieved sources.

Scientific Research Applications

Protecting Group in Organic Synthesis

Bis(diphenylmethyl) ether serves as an effective protecting group for alcohols. Researchers use it to shield hydroxyl groups during multistep synthesis of complex molecules. The mild conditions for protection and deprotection make it valuable in nucleoside and nucleotide chemistry .

Transition Metal-Catalyzed Reactions

In some pyrimidine nucleosides, PdCl₂ acts as a transition metal catalyst for introducing the diphenylmethyl group. Yields of 70–90% have been achieved, making this method useful for specific nucleosides. However, solubility limitations hinder its broader application .

Ether Formation via InCl₃

Baba and colleagues reported the use of InCl₃ for direct substitution of allylic alcohols, benzylic alcohols, and benzhydrylic alcohols with nucleophiles. In this context, bis(diphenylmethyl) ether can be obtained through the action of In(III) salts .

Crystal Structure Insights

The crystal and molecular structure of bis(diphenylmethyl) ether reveals that it is held together by van der Waals forces. The conformation around the central oxygen atom varies significantly, impacting its properties .

Safety and Hazards

While specific safety and hazard information for Bis(diphenylmethyl) ether is not available, general safety measures for handling similar compounds include avoiding contact with skin and eyes, not breathing dust or mist/vapors/spray, and ensuring adequate ventilation .

Mechanism of Action

Target of Action

Bis(diphenylmethyl) ether is a complex molecule that has been found to have a variety of bioactivities It’s known that diaryl ether substructures, which are present in bis(diphenylmethyl) ether, are important in various medications and recently discovered agrochemicals . They have been discovered to have a variety of bioactivities, including antiviral, anticancer, antibacterial, β-glucuronidase enzyme inhibitory action, radical scavenging, cytotoxicity, antitubercular, and antitubulin activity .

Mode of Action

It is known that the compound is involved in multicomponent reactions (mcrs), which are an appealing, rapid, and effective means of obtaining synthetic organic molecules . The Michael addition reaction is one of the most frequent MCRs for producing heterocycles via C−C bond formations .

Biochemical Pathways

It’s known that the compound is involved in the michael addition reaction, which is a key step in many biochemical pathways .

Pharmacokinetics

It is known that the resultant molecule size, which is larger than the origin, typically contributes to increased lipophilicity . This could potentially impact the compound’s bioavailability.

Result of Action

It is known that the compound has a variety of bioactivities, including antiviral, anticancer, antibacterial, β-glucuronidase enzyme inhibitory action, radical scavenging, cytotoxicity, antitubercular, and antitubulin activity .

Action Environment

It is known that due to their extraordinary lipophilicity, hydrophobicity, ability to penetrate cell walls, and resistance to degradation, diaryl ether substructures are important in various medications and recently discovered agrochemicals .

properties

IUPAC Name

[benzhydryloxy(phenyl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)27-26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25-26H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVQATPQSBYNMGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80205990
Record name Bis(diphenylmethyl) ether
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Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Bis(diphenylmethyl) ether

CAS RN

574-42-5
Record name Diphenylmethyl ether
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Record name Bis(diphenylmethyl) ether
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Record name Dibenzhydryl ether
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Record name Bis(diphenylmethyl) ether
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Record name 574-42-5
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Record name BIS(DIPHENYLMETHYL) ETHER
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Synthesis routes and methods

Procedure details

A mixture of 37 g of chlorodiphenylmethane and 100 ml of water were refluxed under nitrogen for 16 hours. After cooling the water was decanted and 40 ml of ethanol was added to induce crystallization. The yellow solid was recrystallized 3 times from ethanol to give 21.9 g of dibenzhydryl ether, m.p. 108°-110°.
Quantity
37 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is bis(diphenylmethyl) ether synthesized and what role does it play in understanding reaction mechanisms?

A1: Bis(diphenylmethyl) ether is often observed as a byproduct during reactions involving benzhydrol (diphenylmethanol). For instance, it forms alongside N,N′-bis(diphenylmethyl)urea in the reaction between benzhydrol and urea [, ]. Similarly, it appears alongside N,N′-bis(diphenylmethyl) thiourea, bis(diphenylmethyl) disulfide, and bis(diphenylmethyl) sulfide during the reaction of benzhydrol with thiourea []. The formation of bis(diphenylmethyl) ether in these reactions, especially with thiourea, helps to support the proposed reaction mechanisms where benzhydryl (diphenylmethyl) acts as the key reactive species []. It also serves as evidence for the formation of a carbocation intermediate in the synthesis of azides from secondary alcohols using copper(II) triflate and azidotrimethylsilane [, ].

Q2: Is there structural data available for bis(diphenylmethyl) ether?

A2: Yes, the crystal and molecular structure of bis(diphenylmethyl) ether has been determined and reported in the literature []. While the specific details are not provided in the abstracts, this information suggests that researchers have characterized its structure through methods like X-ray crystallography.

Q3: Are there any known catalytic applications for bis(diphenylmethyl) ether?

A3: Based on the provided research abstracts, bis(diphenylmethyl) ether itself is not highlighted for its catalytic properties or applications. The research primarily focuses on its formation as a byproduct in reactions involving benzhydrol and its role in understanding the mechanism of these reactions [, , ].

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